molecular formula C13H7Cl2NO B2612739 2,11-Dichlorodibenzo[b,f][1,4]oxazepine CAS No. 3455-14-9

2,11-Dichlorodibenzo[b,f][1,4]oxazepine

Cat. No.: B2612739
CAS No.: 3455-14-9
M. Wt: 264.11
InChI Key: REOFTPBYJKJOPQ-UHFFFAOYSA-N
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Description

2,11-Dichlorodibenzo[b,f][1,4]oxazepine is a chemical compound with the molecular formula C13H7Cl2NO and a molecular weight of 264.11 g/mol . It is a derivative of dibenzo[b,f][1,4]oxazepine, which is known for its diverse pharmacological activities. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,11-Dichlorodibenzo[b,f][1,4]oxazepine typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions, often facilitated by microwave irradiation . This method is favored for its simplicity and short reaction time.

Another approach involves copper-catalyzed C-N and C-O coupling reactions of 2-halophenols with 2-(2-halophenyl)-1H-indoles in a one-pot synthesis . This method is notable for its practical application and regioselectivity, achieved through a Smiles rearrangement.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet specific requirements . The choice of synthetic route and reaction conditions can vary based on the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,11-Dichlorodibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclocondensation reactions typically yield dibenzo[b,f][1,4]oxazepine derivatives .

Scientific Research Applications

2,11-Dichlorodibenzo[b,f][1,4]oxazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,11-Dichlorodibenzo[b,f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various receptors and enzymes. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,11-Dichlorodibenzo[b,f][1,4]oxazepine is unique due to its dual chlorine substitutions, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

6,8-dichlorobenzo[b][1,4]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-8-5-6-11-9(7-8)13(15)16-10-3-1-2-4-12(10)17-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOFTPBYJKJOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=C(O2)C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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